molecular formula C9H9N3 B1434593 5-Cyclopropyl-1H-pyrazolo[3,4-b]pyridine CAS No. 1936647-59-4

5-Cyclopropyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B1434593
CAS No.: 1936647-59-4
M. Wt: 159.19 g/mol
InChI Key: QGWKNOFHKSCYAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyclopropyl-1H-pyrazolo[3,4-b]pyridine is a useful research compound. Its molecular formula is C9H9N3 and its molecular weight is 159.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

5-Cyclopropyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that has been found to interact with various targets. One of the primary targets of this compound is Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer .

Mode of Action

The interaction of this compound with its targets results in significant changes. For instance, when it interacts with TRKs, it inhibits their activity . This inhibition can prevent the continuous activation and overexpression of TRKs, thereby potentially preventing the development of cancer .

Biochemical Pathways

The action of this compound affects various biochemical pathways. When it inhibits TRKs, it disrupts the downstream signal transduction pathways, including Ras/Erk, PLC-γ, and PI3K/Akt . These pathways are associated with the proliferation, differentiation, and survival of cells .

Pharmacokinetics

The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, can impact its bioavailability. For instance, one of the synthesized derivatives of this compound, referred to as compound C03, has shown good plasma stability and low inhibitory activity to a panel of cytochrome P450 isoforms except CYP2C9 . This suggests that the compound may have good bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are significant. Its inhibition of TRKs can prevent the continuous activation and overexpression of these kinases, potentially preventing the development of cancer . Furthermore, it has been found to exhibit promising antituberculotic activity .

Biochemical Analysis

Biochemical Properties

5-Cyclopropyl-1H-pyrazolo[3,4-b]pyridine plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. One of the primary interactions is with tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation . The compound has been shown to inhibit the activity of TRKA, a subtype of TRKs, by binding to its active site. This inhibition prevents the phosphorylation of downstream signaling molecules, thereby modulating cellular responses. Additionally, this compound interacts with cytochrome P450 isoforms, particularly CYP2C9, affecting the metabolism of various substrates .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of TRKA by this compound leads to the suppression of the Ras/Erk, PLC-γ, and PI3K/Akt pathways, which are critical for cell survival and proliferation . This compound also affects gene expression by altering the transcriptional activity of genes involved in cell cycle regulation and apoptosis. Furthermore, this compound impacts cellular metabolism by modulating the activity of metabolic enzymes and altering metabolite levels.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of TRKA, inhibiting its kinase activity and preventing the phosphorylation of downstream signaling proteins . This inhibition disrupts the signal transduction pathways that are essential for cell proliferation and survival. Additionally, this compound interacts with cytochrome P450 enzymes, particularly CYP2C9, leading to changes in the metabolism of various substrates . These interactions result in the modulation of gene expression and cellular responses.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. The compound is metabolized by CYP2C9, leading to the formation of various metabolites . These metabolic pathways are crucial for the compound’s bioavailability and its overall pharmacokinetic profile. Additionally, this compound can affect metabolic flux by modulating the activity of key metabolic enzymes, resulting in changes in metabolite levels and cellular energy balance.

Properties

IUPAC Name

5-cyclopropyl-1H-pyrazolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c1-2-6(1)7-3-8-5-11-12-9(8)10-4-7/h3-6H,1-2H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGWKNOFHKSCYAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=C3C(=C2)C=NN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Cyclopropyl-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 2
Reactant of Route 2
5-Cyclopropyl-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 3
Reactant of Route 3
5-Cyclopropyl-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 4
Reactant of Route 4
5-Cyclopropyl-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 5
Reactant of Route 5
5-Cyclopropyl-1H-pyrazolo[3,4-b]pyridine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
5-Cyclopropyl-1H-pyrazolo[3,4-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.